![molecular formula C8H9Cl2IO B14368503 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane CAS No. 92745-30-7](/img/structure/B14368503.png)
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane is a complex organic compound that features a cyclopropane ring substituted with chlorine atoms, an iodopropynyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid intermediate.
Introduction of Chlorine Atoms: The chlorine atoms can be introduced via halogenation reactions, where the cyclopropane ring is treated with chlorine gas or other chlorinating agents.
Attachment of the Iodopropynyl Group: The iodopropynyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by the iodopropynyl group.
Final Functionalization: The final step involves the attachment of the oxy-methyl group, which can be achieved through an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the iodopropynyl group to other functional groups.
Substitution: The chlorine and iodine atoms can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Applications De Recherche Scientifique
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2-methylcyclopropane: Lacks the iodopropynyl and oxy-methyl groups, resulting in different chemical properties and reactivity.
2-Chloro-1,1-dimethylcyclopropane: Contains a different substitution pattern, leading to variations in its chemical behavior.
3-Iodoprop-2-yn-1-yl butylcarbamate: Shares the iodopropynyl group but differs in the rest of the structure, affecting its applications and reactivity.
Uniqueness
1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane is unique due to its combination of halogen atoms, a cyclopropane ring, and an iodopropynyl group. This unique structure imparts specific chemical properties, such as reactivity towards nucleophiles and potential biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
92745-30-7 |
|---|---|
Formule moléculaire |
C8H9Cl2IO |
Poids moléculaire |
318.96 g/mol |
Nom IUPAC |
1,1-dichloro-2-(3-iodoprop-2-ynoxymethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C8H9Cl2IO/c1-7(5-8(7,9)10)6-12-4-2-3-11/h4-6H2,1H3 |
Clé InChI |
WDVVRRAVCAPSKN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(Cl)Cl)COCC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


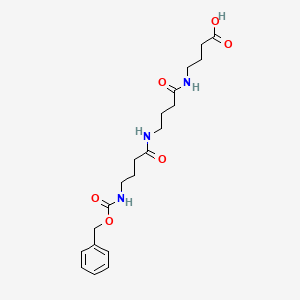

![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)

![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
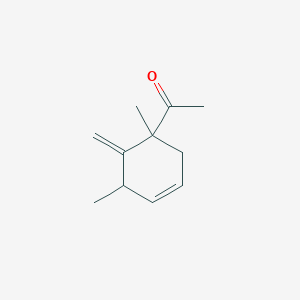
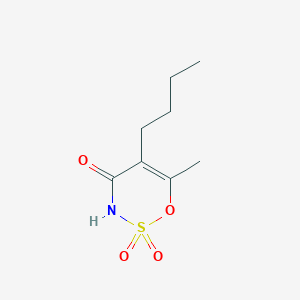

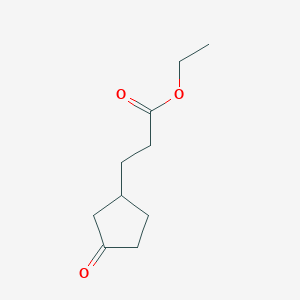
![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)

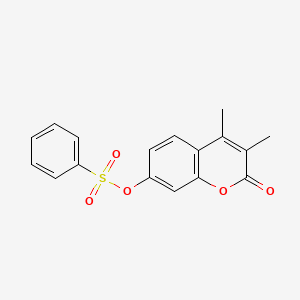
![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)
